molecular formula C14H14N4O3 B3127331 2-(2-nitroethyl)-N'-(2-pyridinyl)benzenecarbohydrazide CAS No. 338410-34-7

2-(2-nitroethyl)-N'-(2-pyridinyl)benzenecarbohydrazide

Cat. No.: B3127331
CAS No.: 338410-34-7
M. Wt: 286.29 g/mol
InChI Key: AWRCUMANIORGOE-UHFFFAOYSA-N
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Description

2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide is an organic compound that features a nitroethyl group, a pyridinyl group, and a benzenecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide typically involves the reaction of 2-nitroethylbenzene with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitroethyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group can enhance the compound’s binding affinity to specific targets, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitroethyl)-N’-(2-pyridinyl)benzamide
  • 2-(2-nitroethyl)-N’-(2-pyridinyl)benzenesulfonamide
  • 2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarboxamide

Uniqueness

2-(2-nitroethyl)-N’-(2-pyridinyl)benzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroethyl and pyridinyl groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-nitroethyl)-N'-pyridin-2-ylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(17-16-13-7-3-4-9-15-13)12-6-2-1-5-11(12)8-10-18(20)21/h1-7,9H,8,10H2,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRCUMANIORGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216010
Record name 2-(2-Nitroethyl)benzoic acid 2-(2-pyridinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338410-34-7
Record name 2-(2-Nitroethyl)benzoic acid 2-(2-pyridinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338410-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitroethyl)benzoic acid 2-(2-pyridinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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